2-[(2-Ethylbutanoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[(2-ETHYLBUTANOYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with the molecular formula C20H32N2O2S. This compound is notable for its unique structure, which includes a benzothiophene core, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 2-[(2-ETHYLBUTANOYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiophene core. The synthetic route includes:
Formation of the Benzothiophene Core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of Functional Groups: The ethylbutanoyl and tert-pentyl groups are introduced through acylation and alkylation reactions.
Final Assembly: The final step involves coupling the intermediate products to form the desired compound
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-[(2-ETHYLBUTANOYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide and benzothiophene positions, using reagents like sodium hydride or alkyl halides
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 2-[(2-ETHYLBUTANOYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Compared to other benzothiophene derivatives, 2-[(2-ETHYLBUTANOYL)AMINO]-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE stands out due to its unique functional groups and structural features. Similar compounds include:
2-[(2-ETHYLBUTANOYL)AMINO]-4,5-DIMETHOXYBENZOIC ACID: Differing in the presence of methoxy groups and a benzoic acid core.
Other Benzothiophene Derivatives: Varying in their substituents and biological activities
Properties
Molecular Formula |
C20H32N2O2S |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-(2-ethylbutanoylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H32N2O2S/c1-6-12(7-2)18(24)22-19-16(17(21)23)14-10-9-13(11-15(14)25-19)20(4,5)8-3/h12-13H,6-11H2,1-5H3,(H2,21,23)(H,22,24) |
InChI Key |
IQFDXGAFSHQPFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)CC)C(=O)N |
Origin of Product |
United States |
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